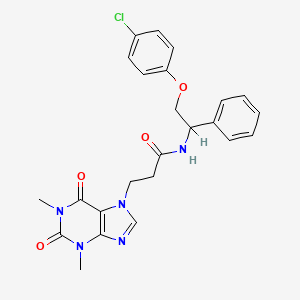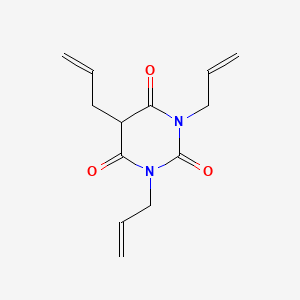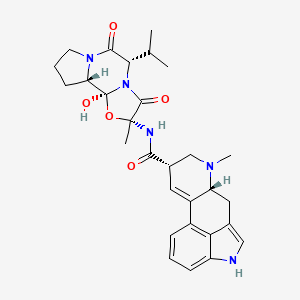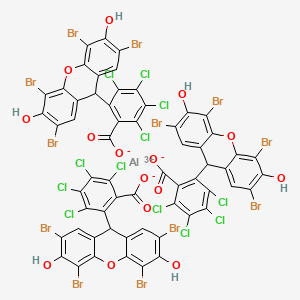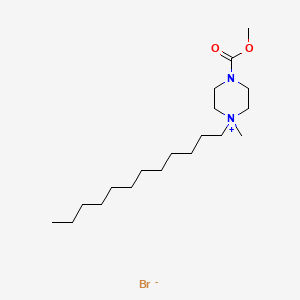
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester is a chemical compound with the molecular formula C19-H39-N2-O2.Br and a molecular weight of 407.51 . This compound is part of the piperazinium family and is characterized by its unique structure, which includes a carboxylic acid group, a long dodecyl chain, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester typically involves the reaction of 1-dodecylpiperazine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The carboxylic acid and ester groups can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-1-dodecyl-1-methylpiperazinium bromide ethyl ester
- 4-Carboxy-1-(1-carboxyethyl)-1-methylpiperazinium chloride, 1-dodecyl 4-ethyl ester
Uniqueness
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester is unique due to its specific combination of functional groups and long alkyl chain. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
109648-85-3 |
|---|---|
Molecular Formula |
C19H39BrN2O2 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-dodecyl-4-methylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C19H39N2O2.BrH/c1-4-5-6-7-8-9-10-11-12-13-16-21(2)17-14-20(15-18-21)19(22)23-3;/h4-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WJAMPTQBGNHERD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCN(CC1)C(=O)OC)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



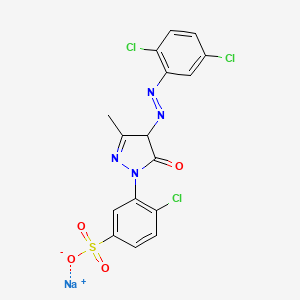
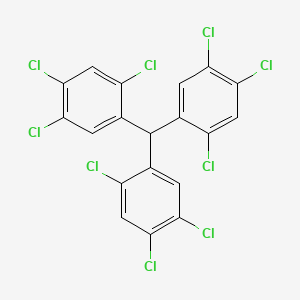
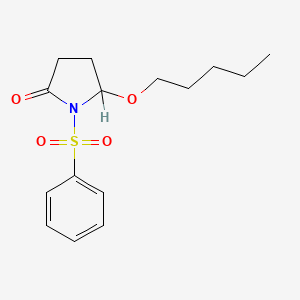
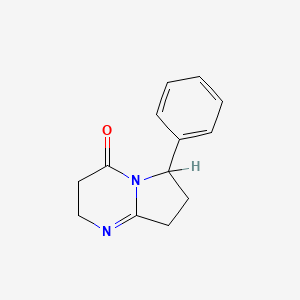
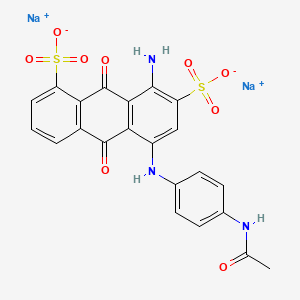
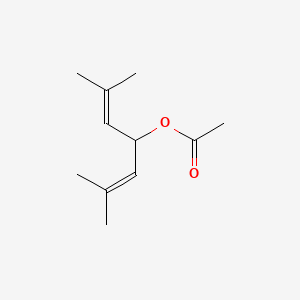
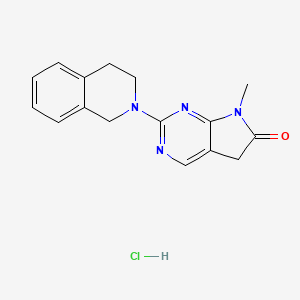
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
